c-Fms-IN-12

Descripción general

Descripción

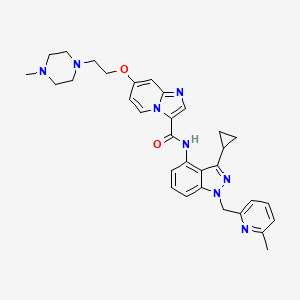

C-Fms-IN-12, also known as Compound 4g, is an FMS kinase inhibitor . It also inhibits c-KIT . It is a potential broad-spectrum anticancer agent against multiple cancer types . It has been found to induce apoptosis in A549 cells .

Molecular Structure Analysis

The molecular formula of this compound is C₃₂H₃₆N₈O₂ . Its molecular weight is 564.68 . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 564.68 . Its molecular formula is C₃₂H₃₆N₈O₂ . The SMILES representation of its structure is O (C1C=CN2C (C=1)=NC=C2C (NC1=CC=CC2=C1C (C1CC1)=NN2CC1C=CC=C ©N=1)=O)CCN1CCN ©CC1 .Aplicaciones Científicas De Investigación

1. Role in Macrophage and Trophoblast Cell Lineages

c-Fms, the gene encoding the receptor for macrophage colony-stimulating factor (CSF-1), plays a critical role in macrophage and trophoblast cell lineages. Its expression is tissue-specific, being predominantly found in macrophages and trophoblasts. Intriguingly, the expression of c-Fms in trophoblasts initiates from multiple points within a region flanking the first coding exon. A study by Sasmono et al. (2003) used a transgenic mouse model expressing a reporter gene under the control of c-Fms regulatory sequences. This model revealed the expression of c-Fms in various macrophage populations and provided insights into mononuclear phagocyte development and function (Sasmono et al., 2003).

2. Inhibition in Glomerular Disease

The inhibition of c-Fms, specifically its receptor, has therapeutic potential in treating glomerular diseases. A study by Han et al. (2011) showed that inhibiting c-Fms kinase, selectively expressed by monocyte/macrophages, can eliminate the macrophage infiltrate in a rat model of crescentic anti-GBM glomerulonephritis. This approach effectively reversed the macrophage infiltrate and prevented the development of glomerulosclerosis and other renal dysfunctions, suggesting a novel therapeutic pathway for such diseases (Han et al., 2011).

3. c-Fms Gene Transcription Mechanisms

The transcriptional regulation of the c-fms gene has been extensively studied, revealing complex mechanisms involving various transcription factors and chromatin remodeling. Krysinska et al. (2006) found that the transcription factor PU.1 is crucial for the transcriptional priming and developmental upregulation of c-fms in myeloid cells. This two-step mechanism involves rapid chromatin reorganization at the c-fms promoter and slower kinetics for full activation at the intronic regulatory element (FIRE). These insights are significant for understanding gene regulation in myeloid differentiation (Krysinska et al., 2006).

4. Structural Insights of c-Fms Kinase

Understanding the structure of c-Fms kinase is crucial for developing targeted therapies. The crystal structure of the autoinhibited human c-Fms kinase domain, studied by Walter et al. (2007), reveals the inhibitory role of the juxtamembrane (JM) domain. This domain binds to a site adjacent to the ATP binding pocket, locking the kinase in an autoinhibited state. This structural insight provides a foundation for developing selective inhibitors targeting c-Fms kinase, with implications for treating various pathologies, including cancers and rheumatoid arthritis (Walter et al., 2007).

Mecanismo De Acción

Target of Action

ARRY-382, also known as c-Fms-IN-12, is a potent, highly specific, small-molecule inhibitor . The primary target of ARRY-382 is the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS . CSF1R is a cell surface receptor belonging to a family of tyrosine kinase receptors . It plays a crucial role in the recruitment and differentiation of tumor-associated macrophages and osteoclasts .

Mode of Action

ARRY-382 (this compound) binds to and inhibits the activity of CSF1R . The binding of ARRY-382 to CSF1R prevents the receptor’s activation and subsequent signaling . This inhibition disrupts the normal functioning of CSF1R, which is essential for the survival, differentiation, recruitment, and polarization of macrophages .

Biochemical Pathways

The inhibition of CSF1R by ARRY-382 (this compound) affects several biochemical pathways. Primarily, it disrupts the CSF1/CSF1R signaling pathway, which is known to regulate both tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . By inhibiting this pathway, ARRY-382 can potentially suppress the anti-tumor immune response, angiogenesis, tumor cell metastasis, and tumor-induced osteolysis .

Pharmacokinetics

The pharmacokinetics of ARRY-382 (this compound) have been studied in a Phase 1 dose-escalation study . Patients received ARRY-382 orally once daily in 28-day cycles . The maximum tolerated dose (MTD) of ARRY-382 was found to be 400 mg once daily . At the MTD, a peak concentration (Cmax) of 3.06 µg/mL was achieved with a trough concentration (Ctrough) greater than 1 µg/mL after repeated dosing . The increases in ARRY-382 exposure were approximately dose-proportional .

Result of Action

The inhibition of CSF1R by ARRY-382 (this compound) has shown to have potential antineoplastic activity . In a Phase 1b/2 study, some patients with advanced solid tumors showed a confirmed partial response after receiving ARRY-382 . The most frequent arry-382–related adverse events were increased transaminases and increased creatine phosphokinase .

Propiedades

IUPAC Name |

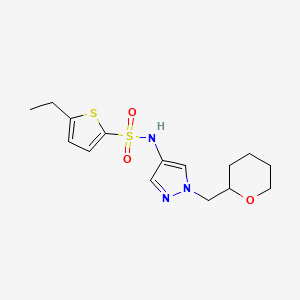

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPOTOIJLKDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea](/img/structure/B2465761.png)

![2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2465762.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2465765.png)

![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)